5,7-Dimetil-1-indanona

Descripción general

Descripción

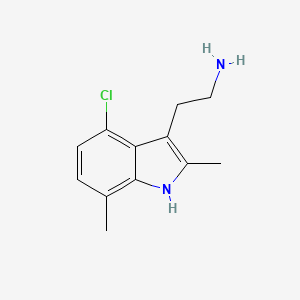

5,7-Dimethyl-1-indanone is a chemical compound with the molecular formula C11H12O . It has a molecular weight of 160.21 g/mol . The IUPAC name for this compound is 5,7-dimethyl-2,3-dihydroinden-1-one .

Synthesis Analysis

In 2013, Zhou and Matsuya proposed an effective method for the preparation of 5,7-dimethoxy-1-indanone . In this synthesis, a mixture of diethyl 2-(3,5-dimethoxybenzyl)malonate and methanesulfonic acid was stirred at 100 °C for 2 hours, and 5,7-dimethoxy-1-indanone was obtained in excellent yield (95%) .

Molecular Structure Analysis

The molecular structure of 5,7-Dimethyl-1-indanone can be represented by the canonical SMILES string: CC1=CC(=C2C(=C1)CCC2=O)C . This compound does not have any rotatable bonds . The topological polar surface area of this compound is 17.1 Ų .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5,7-Dimethyl-1-indanone include a molecular weight of 160.21 g/mol , a XLogP3-AA value of 2.4 , and a complexity of 197 . It has 0 hydrogen bond donors and 1 hydrogen bond acceptor .

Aplicaciones Científicas De Investigación

Investigación Farmacéutica

“5,7-Dimetil-1-indanona” puede estar involucrada en la síntesis de compuestos con una amplia gama de actividades biológicas. Sus derivados se pueden convertir en moléculas biológicamente activas, potencialmente útiles en el desarrollo de fármacos .

Síntesis Orgánica

Este compuesto podría servir como un sustrato cíclico para las anulaciones, que son reacciones que forman nuevos enlaces carbono-carbono, lo que lleva a marcos moleculares complejos. Estos procesos son valiosos para crear estructuras fusionadas y espirocíclicas en química orgánica .

Direcciones Futuras de Investigación

Direcciones Futuras

1-Indanone derivatives, including 5,7-Dimethyl-1-indanone, have been widely used in various fields such as medicine, agriculture, and natural products synthesis . They have shown potential as antiviral and antibacterial agents, anticancer drugs, pharmaceuticals used in the Alzheimer’s disease treatment, cardiovascular drugs, and as insecticides, fungicides, herbicides . Therefore, future research could focus on exploring these applications further.

Mecanismo De Acción

Mode of Action

1-indanones are known to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer effects

Biochemical Pathways

1-indanones are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways

Result of Action

As mentioned earlier, 1-indanones are known to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects

Propiedades

IUPAC Name |

5,7-dimethyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-7-5-8(2)11-9(6-7)3-4-10(11)12/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXOHUHPRFMGJSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)CCC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334894 | |

| Record name | 5,7-Dimethyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6682-69-5 | |

| Record name | 5,7-Dimethyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![L-Tryptophan, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B1362809.png)

![(E)-4-[4-(4-methylpiperazin-1-yl)sulfonylanilino]-4-oxobut-2-enoic acid](/img/structure/B1362816.png)

![(1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B1362824.png)

![4,4'-[Methylenebis(4,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B1362826.png)

![2-[[4-[(4-methoxyphenyl)sulfamoyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B1362827.png)

![2-[[[2-(1-bromonaphthalen-2-yl)oxyacetyl]amino]carbamoyl]benzoic Acid](/img/structure/B1362828.png)